![molecular formula C13H19N3OS B13954582 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide](/img/structure/B13954582.png)
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring attached to a cyclohexane ring via an oxy linkage and a carbothioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-step process involving the condensation of appropriate precursors such as ethyl acetoacetate and guanidine.
Attachment of the Oxy Linkage: The oxy linkage is introduced by reacting the pyrimidine derivative with a suitable cyclohexanol derivative under conditions that promote ether formation.
Introduction of the Carbothioamide Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The carbothioamide group may also play a role in binding to metal ions or other biomolecules, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbonitrile: Similar structure but with a nitrile group instead of a carbothioamide group.
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness: 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide is unique due to the presence of the carbothioamide group, which can impart distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C13H19N3OS |
|---|---|
Molekulargewicht |
265.38 g/mol |
IUPAC-Name |
4-(5-ethylpyrimidin-2-yl)oxycyclohexane-1-carbothioamide |
InChI |
InChI=1S/C13H19N3OS/c1-2-9-7-15-13(16-8-9)17-11-5-3-10(4-6-11)12(14)18/h7-8,10-11H,2-6H2,1H3,(H2,14,18) |
InChI-Schlüssel |
GILUTLIPRHREAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(N=C1)OC2CCC(CC2)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


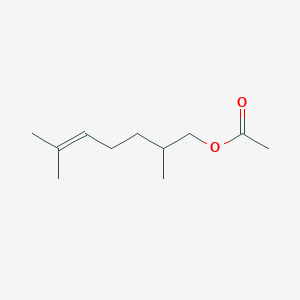
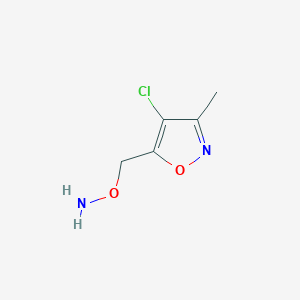
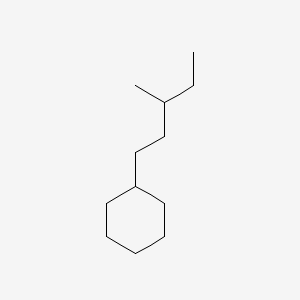


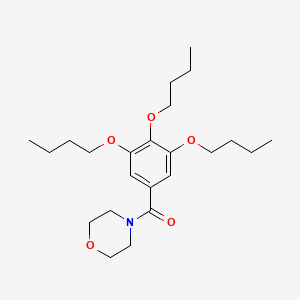


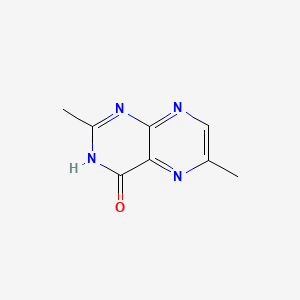

![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide](/img/structure/B13954559.png)
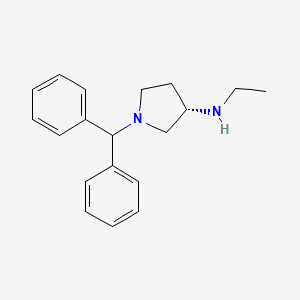
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13954566.png)

